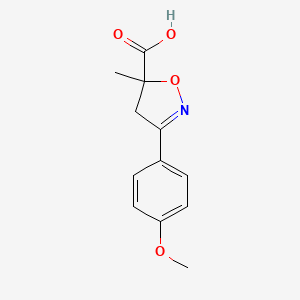

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents would be optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 3-(4-Hydroxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid.

Reduction: 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Specifically, 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the isoxazole ring can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Preliminary data indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is required to elucidate these mechanisms and evaluate its efficacy in clinical settings.

Agrochemicals

1. Herbicidal Activity

Compounds containing the isoxazole structure have been explored for their herbicidal properties. The specific compound has shown promise in preliminary studies as a selective herbicide, effectively controlling the growth of certain weed species while minimizing damage to crops . This application could lead to the development of more sustainable agricultural practices.

2. Insecticidal Properties

There is emerging evidence suggesting that this compound may possess insecticidal properties. Its effectiveness against common agricultural pests could provide an alternative to synthetic pesticides, aligning with the growing demand for environmentally friendly pest control solutions .

Materials Science

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its role as a monomer or additive in producing high-performance materials is ongoing .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be employed in formulating coatings and adhesives. These applications benefit from its potential to improve durability and resistance to environmental factors .

Case Studies

作用机制

The mechanism of action of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating them. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 3-(4-Methoxyphenyl)propionic acid

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

Compared to these similar compounds, 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its isoxazole ring structure. This structure imparts different chemical reactivity and biological activity compared to indoles and imidazoles. The presence of the carboxylic acid group also provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

生物活性

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 878427-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- CAS Number : 878427-26-0

The structure of the compound features an isoxazole ring, which is known for contributing to various biological activities in related compounds.

Research indicates that compounds with similar structures often interact with multiple biological pathways. The isoxazole moiety has been associated with:

- Antiproliferative Activity : Compounds similar to this compound have shown promising results against various cancer cell lines by inhibiting cell growth and inducing apoptosis .

- Proteasome and Autophagy Modulation : Studies have demonstrated that derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts, which are crucial for cellular homeostasis and protein degradation .

Efficacy in Cell-Based Assays

A comparative study evaluated the biological effects of several benzoic acid derivatives, including those structurally related to our compound. The findings highlighted:

- Enhanced Proteasomal Activity : At concentrations of 5 μM, compounds exhibited significant activation of proteasomal chymotrypsin-like activity, indicating a potential role in cancer therapy by promoting protein degradation in malignant cells .

- Cytotoxicity Assessment : In vitro studies showed low cytotoxicity against normal human fibroblasts at tested concentrations, suggesting a favorable safety profile for therapeutic applications .

Comparative Biological Activity Table

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of isoxazole derivatives, it was observed that compounds with similar structural motifs effectively inhibited the growth of various tumor cell lines (e.g., Hep-G2 and A2058). The mechanism was linked to the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting the therapeutic promise of this class of compounds .

Case Study 2: Neuroprotective Effects

Another investigation into structurally related compounds indicated neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggest that these compounds could be explored for neurodegenerative disease treatments due to their ability to modulate cellular stress responses .

属性

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOJUIXBGNUDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。